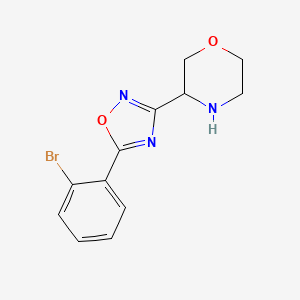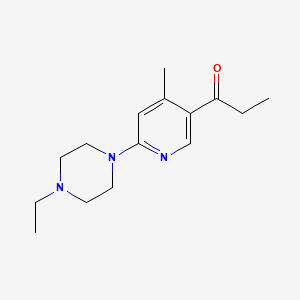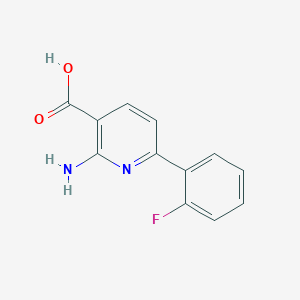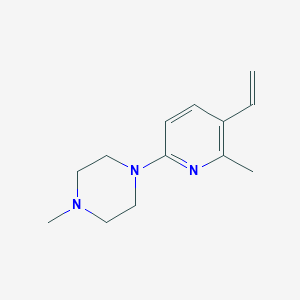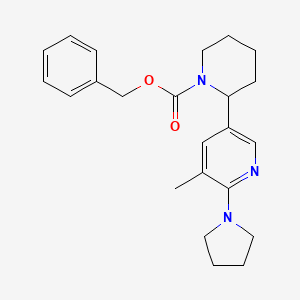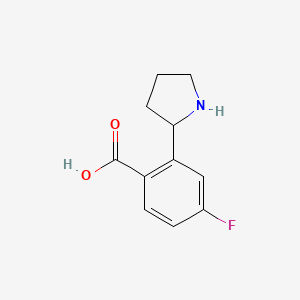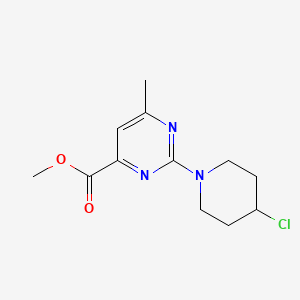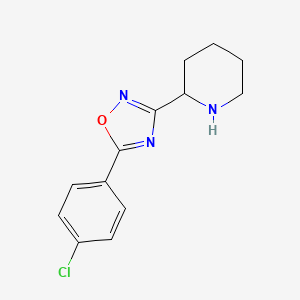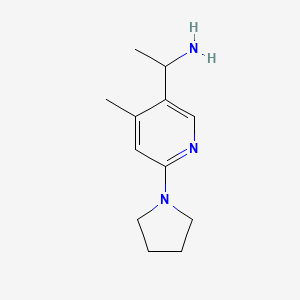
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with an ethyl group at the 6th position, a keto group at the 4th position, and a propanoic acid moiety at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction using a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction may yield hydroxyquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Modulating the activity of receptors to alter cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Ethylquinoline: Lacks the keto and propanoic acid groups.
4-Oxoquinoline: Lacks the ethyl and propanoic acid groups.
Quinoline-1-propanoic acid: Lacks the ethyl and keto groups.
Uniqueness
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
3-(6-ethyl-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)18/h3-5,7,9H,2,6,8H2,1H3,(H,17,18) |
InChIキー |
ANHVSMQZEWEALW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


